
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes an oxalamide core, an isopropyl group, and a pyrrolidinyl phenethyl moiety. Its intriguing properties make it valuable in various fields such as drug discovery, materials science, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves the following steps:
-
Formation of the Oxalamide Core: : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions. This reaction usually requires a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Introduction of the Isopropyl Group: : The isopropyl group is introduced via alkylation. This can be achieved by reacting the oxalamide intermediate with isopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
-
Attachment of the Pyrrolidinyl Phenethyl Moiety: : The final step involves the coupling of the pyrrolidinyl phenethyl group to the oxalamide intermediate. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
-
Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the isopropyl or pyrrolidinyl groups using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen atmosphere.
Substitution: Sodium azide in dimethylformamide or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with various biological targets.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)urea
- N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)carbamate
Uniqueness
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and physical properties compared to its acetamide, urea, and carbamate analogs
Properties
IUPAC Name |
N'-propan-2-yl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)19-17(22)16(21)18-10-9-14-5-7-15(8-6-14)20-11-3-4-12-20/h5-8,13H,3-4,9-12H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZSRCMUJDHGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(diethylsulfamoyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2704049.png)
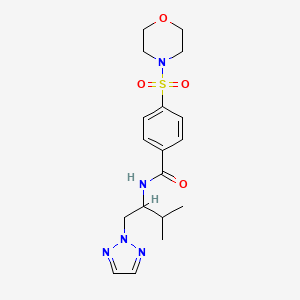
![N-(4-ethylphenyl)-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2704052.png)
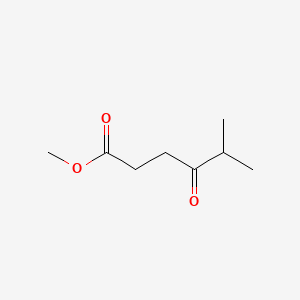
![3-isopentyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2704056.png)
![N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2704058.png)
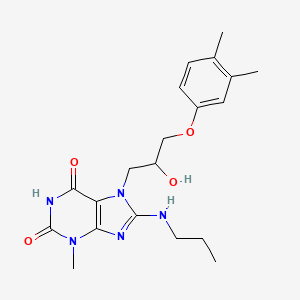
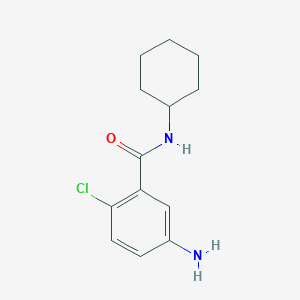
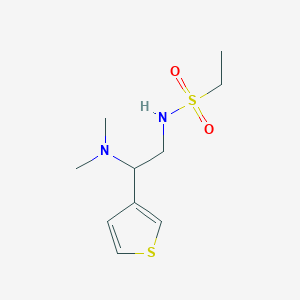
![4-[(5-Fluoropyridin-3-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2704067.png)
![6-Fluoro-N-[(4-pyridin-3-ylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2704068.png)
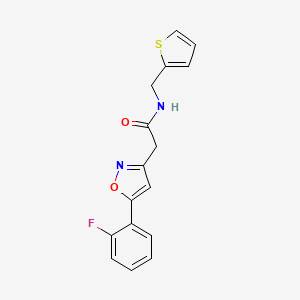
![N-(2-methoxy-5-methylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2704070.png)
![Methyl 6-acetyl-2-(3-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2704071.png)
